Cyclopentylacetylene

Catalog No.
S774622
CAS No.
930-51-8
M.F
C7H10
M. Wt
94.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentylacetylene

CAS Number

930-51-8

Product Name

Cyclopentylacetylene

IUPAC Name

ethynylcyclopentane

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

InChI

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2

InChI Key

TXVJSWLZYQMWPC-UHFFFAOYSA-N

SMILES

C#CC1CCCC1

Canonical SMILES

C#CC1CCCC1

Organic Synthesis

Field: Organic Chemistry

Summary: Cyclopentylacetylene is utilized in organic synthesis to construct complex molecular architectures due to its ability to participate in various chemical reactions.

Methods: It is often used in transition-metal-mediated reactions, such as palladium-catalyzed cross-coupling, to form carbon-carbon bonds. Parameters like temperature, catalyst concentration, and reaction time are critical.

Results: The use of Cyclopentylacetylene in such reactions has been shown to yield high-purity products with good to excellent yields, often exceeding 80% .

Pharmaceutical Research

Field: Medicinal Chemistry

Summary: In pharmaceutical research, Cyclopentylacetylene serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs).

Methods: It undergoes various transformations, including hydrogenation and functional group additions, under controlled laboratory conditions.

Results: The compound has enabled the development of new drug molecules with potential therapeutic applications, although specific data on efficacy is proprietary .

Materials Science

Field: Polymer Chemistry

Summary: Ethynylcyclopentane is explored for creating novel polymeric materials with unique properties.

Methods: It is polymerized or copolymerized using catalysts to form polymers or incorporated into pre-existing polymer chains to alter material properties.

Results: Research indicates improvements in thermal stability and mechanical strength of the resulting materials .

Chemical Engineering

Field: Process Engineering

Summary: This compound is studied for its role in optimizing chemical processes and production methods.

Methods: It is used in process simulations and pilot studies to determine optimal conditions for large-scale production.

Results: Studies have led to more efficient processes with reduced waste and energy consumption .

Environmental Studies

Field: Environmental Chemistry

Summary: Cyclopentylacetylene is examined for its environmental impact and degradation pathways.

Methods: Environmental fate studies involve analyzing its breakdown products in various environmental matrices using advanced analytical techniques.

Results: Findings contribute to understanding its persistence and potential ecological risks .

Biochemistry

Field: Biochemical Applications

Summary: Ethynylcyclopentane’s interactions with biological macromolecules are of interest for understanding biochemical pathways.

Methods: It is used in in vitro studies to probe enzyme-substrate interactions and metabolic pathways.

Results: The compound has provided insights into enzyme mechanisms and substrate specificity, although detailed quantitative data are often subject to research confidentiality .

Catalysis Research

Field: Chemical Catalysis

Summary: Cyclopentylacetylene is investigated for its role as a ligand or a reactant in catalytic systems.

Methods: It is used in homogeneous and heterogeneous catalysis experiments to study reaction kinetics and mechanisms.

Results: The compound has shown potential in enhancing reaction rates and selectivity for various organic transformations .

Nanotechnology

Field: Nanomaterials Development

Summary: Ethynylcyclopentane is explored for its utility in the synthesis of nanomaterials and nanostructures.

Methods: It serves as a building block in the bottom-up assembly of nanoscale materials, often under controlled conditions such as inert atmospheres or vacuum.

Results: Research has led to the creation of novel nanomaterials with promising electrical, optical, and mechanical properties .

Analytical Chemistry

Field: Chromatography and Spectroscopy

Summary: This compound is used as a standard or a reagent in analytical methods to identify and quantify chemical species.

Methods: It is employed in techniques like gas chromatography and mass spectrometry, where its retention times and mass spectra are critical for analysis.

Results: Cyclopentylacetylene has been instrumental in developing calibration curves and method validation for complex mixtures .

Agrochemistry

Field: Agricultural Chemicals Development

Summary: The compound’s derivatives are studied for their potential use in agrochemical formulations.

Methods: Synthesis and testing of derivatives are conducted to assess their efficacy as pesticides or herbicides.

Results: Some derivatives have shown activity against specific pests or weeds, contributing to the development of new agrochemical products .

Energy Storage

Field: Battery Technology

Summary: Ethynylcyclopentane is part of research into novel organic electrolytes for energy storage devices.

Methods: It is incorporated into electrolyte solutions and tested in electrochemical cells to evaluate its performance.

Results: Preliminary studies suggest improvements in battery stability and energy density .

Environmental Monitoring

Field: Environmental Sensing

Summary: Cyclopentylacetylene is used in the development of sensors for detecting environmental pollutants.

Methods: It is applied in sensor technologies that rely on its chemical reactivity to signal the presence of specific contaminants.

Results: Sensors incorporating this compound have demonstrated sensitivity and selectivity in detecting certain hazardous substances .

Cyclopentylacetylene is an organic compound with the molecular formula C7H10C_7H_{10} and a molecular weight of approximately 94.15 g/mol. It features a cyclopentyl group attached to an acetylenic linkage, making it a member of the alkyne family. The compound is characterized by its unique structure, which allows for various chemical interactions and applications in synthetic chemistry and pharmaceuticals. Its IUPAC name is 1-cyclopentyl-1-butyne, and it has a CAS Registry Number of 930-51-8 .

Cyclopentylacetylene is a flammable liquid with a low flash point, posing a fire hazard. It's also incompatible with oxidizing agents, which can lead to vigorous or explosive reactions []. Limited information exists on its specific toxicity; however, it's recommended to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.

Typical of alkynes, including:

  • Hydrogenation: Cyclopentylacetylene can be hydrogenated to form cyclopentylpropene or cyclopentane, depending on the reaction conditions and catalysts used.
  • Halogenation: Reaction with halogens (like bromine or chlorine) can yield dihaloalkenes or haloalkanes.
  • Nucleophilic Addition: The triple bond in cyclopentylacetylene can react with nucleophiles, leading to the formation of various substituted products.

These reactions are crucial for synthesizing more complex organic molecules and intermediates .

Cyclopentylacetylene can be synthesized through various methods:

  • Sonogashira Coupling: This method involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a base.
  • Dehydrohalogenation: Starting from halogenated cyclopentanes, dehydrohalogenation can yield cyclopentylacetylene.
  • Alkyne Metathesis: This involves the exchange of alkyne fragments using metal catalysts to form cyclopentylacetylene from other alkynes.

These methods are significant for producing cyclopentylacetylene in laboratory settings for research and industrial applications

3
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Cyclopentylacetylene has several applications:

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds.
  • Organic Synthesis: Used in synthetic organic chemistry for constructing complex molecules.
  • Material Science: Potential applications in developing new materials due to its unique structural properties.

These applications highlight its versatility in both academic research and industrial processes .

Cyclopentylacetylene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1-HexyneLinear alkyneLonger carbon chain; less steric hindrance
1-PentyneLinear alkyneSimilar length but different branching
CyclohexylacetyleneCyclic alkyneLarger cyclic structure
3-Methyl-1-butyneBranched alkyneMethyl substitution affects reactivity

Cyclopentylacetylene stands out due to its cyclic structure combined with an acetylenic bond, allowing for distinct reactivity patterns compared to linear or branched alkynes .

This comprehensive overview of cyclopentylacetylene illustrates its significance in chemistry, highlighting its properties, reactions, synthesis methods, and potential applications while comparing it to similar compounds. Further research could expand our understanding of this compound's biological activity and practical uses.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

54140-30-6
930-51-8

Wikipedia

Cyclopentane, ethynyl-

Dates

Modify: 2023-08-15

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